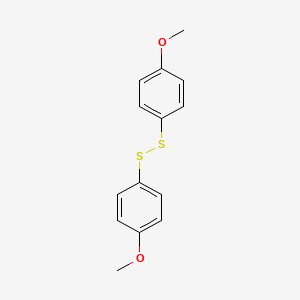

Bis(4-methoxyphenyl) disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 995. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGLCGLPMWYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201514 | |

| Record name | Disulfide, bis(4-methoxyphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-87-5 | |

| Record name | Disulfide, bis(4-methoxyphenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methoxyphenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-methoxyphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-(4-methoxyphenyl)disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-methoxyphenyl) Disulfide from 4-Methoxythiophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(4-methoxyphenyl) disulfide from its precursor, 4-methoxythiophenol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the fundamental principles of thiol oxidation, explores various synthetic methodologies, and offers detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics. This guide aims to be a self-validating resource, grounded in authoritative scientific literature, to ensure technical accuracy and reproducibility.

Introduction: The Significance of Diaryl Disulfides

Disulfide bonds (R-S-S-R) are a crucial functional group in both chemistry and biology. In biological systems, the reversible formation of disulfide bonds from two thiol groups is a key element in protein folding and stability, as well as in redox signaling pathways.[1][2] In the realm of synthetic organic chemistry, diaryl disulfides serve as versatile intermediates for the synthesis of various sulfur-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[3] this compound, in particular, is a valuable building block due to the electronic properties conferred by the methoxy group on the aromatic ring.

The synthesis of this compound is achieved through the oxidative coupling of two molecules of 4-methoxythiophenol. This process, while conceptually simple, can be accomplished through a variety of methods, each with its own advantages and mechanistic nuances. The choice of oxidant and reaction conditions is critical to achieving high yield and purity while avoiding over-oxidation to sulfinic or sulfonic acids.[4][5]

This guide will explore the mechanistic underpinnings of this transformation and provide practical, step-by-step protocols for its successful execution in a laboratory setting.

Mechanistic Insights into Thiol Oxidation

The conversion of thiols to disulfides is a fundamental redox reaction where the sulfur atom is oxidized.[2] The reaction can proceed through different mechanistic pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions.

The Role of the Thiolate Anion

A crucial aspect of thiol oxidation is the initial deprotonation of the thiol (R-SH) to form a thiolate anion (R-S⁻).[3][4] Thiophenols are generally more acidic than their alcohol counterparts, facilitating the formation of the thiophenolate in the presence of a base.[3] The resulting thiolate is a more potent nucleophile than the neutral thiol, rendering it more susceptible to oxidation.[6]

Two-Electron vs. One-Electron Pathways

The oxidation of thiols to disulfides can occur via two primary mechanistic routes:

-

Two-Electron Oxidation: This is the more common pathway and involves the formation of intermediates such as sulfenic acids (RSOH) or sulfenyl halides (RSX).[1] These intermediates then react with a second thiol molecule to yield the disulfide. Mild oxidizing agents like hydrogen peroxide or halogens in the presence of a base typically favor this pathway.[4]

-

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) intermediate.[1] Two thiyl radicals can then combine to form the disulfide bond. This mechanism is often observed in reactions initiated by radical initiators or certain metal catalysts.

The choice of oxidant and reaction conditions will dictate which pathway is dominant. For the synthesis of this compound, methods that proceed via a two-electron pathway are generally preferred as they offer better control and selectivity.

Below is a generalized workflow for the synthesis of diaryl disulfides from thiophenols.

Caption: General workflow for the synthesis of this compound.

Synthetic Methodologies and Experimental Protocols

A variety of oxidizing agents can be employed for the synthesis of this compound. The choice of method often depends on factors such as cost, availability of reagents, reaction time, and desired purity.

Oxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an attractive "green" oxidant as its byproduct is water. This method is known to give high yields of the desired disulfide.[7][8]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1.0 eq) in a suitable solvent such as trifluoroethanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality: The use of a protic solvent like ethanol facilitates the reaction. The slow addition of H₂O₂ at low temperature helps to control the exothermicity of the reaction and prevent over-oxidation.

Oxidation with Dimethyl Sulfoxide (DMSO)

DMSO can act as a mild and selective oxidizing agent for the conversion of thiols to disulfides, often with high yields.[7]

Protocol:

-

Dissolve 4-methoxythiophenol (1.0 eq) in DMSO.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C).

-

Maintain the temperature and stir the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product to obtain pure this compound.

Causality: At elevated temperatures, DMSO acts as an oxidant. The precipitation in ice-water is an effective way to separate the organic product from the water-soluble DMSO.

Copper-Catalyzed Aerobic Oxidation

Transition metal catalysts, particularly copper salts, can facilitate the oxidation of thiols using molecular oxygen from the air as the ultimate oxidant.[7][9]

Protocol:

-

To a solution of 4-methoxythiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a copper(II) salt (e.g., Cu(NO₃)₂, CuCl₂).

-

Stir the reaction mixture vigorously at room temperature, open to the atmosphere, to ensure sufficient contact with air.

-

The reaction can be expedited by bubbling air through the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, the catalyst can be removed by filtration.

-

The product is then isolated by evaporation of the solvent and purified by recrystallization or column chromatography.

Causality: The copper catalyst facilitates the electron transfer from the thiol to molecular oxygen, enabling the oxidation to occur under mild conditions. The open-to-air setup makes this a convenient and cost-effective method.

The following diagram illustrates the proposed catalytic cycle for copper-catalyzed thiol oxidation.

Caption: Simplified catalytic cycle for copper-catalyzed aerobic oxidation of thiols.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques.

Tabulated Reaction Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |

| Hydrogen Peroxide | Trifluoroethanol | Room Temp. | ~98% | [7][8] |

| DMSO | DMSO | 80-100 °C | ~98% | [7] |

| Cu(NO₃)₂ / Air | Ethanol | Room Temp. | ~99% | [7] |

| Sodium Hypochlorite | Dichloromethane | 0 °C to RT | ~92% | [7] |

| Sodium Iodate | Methanol/Water | Reflux | ~98% | [7] |

Spectroscopic Data for this compound

-

Melting Point: 41-43 °C.[10]

-

¹H NMR (CDCl₃, 400 MHz): δ = 7.31 (d, J = 8.4 Hz, 4H), 6.87 (d, J = 8.4 Hz, 4H), 3.82 (s, 6H).[10]

-

¹³C NMR (CDCl₃, 100 MHz): δ = 159.0, 132.7, 127.4, 114.7, 55.3.[10]

Conclusion

The synthesis of this compound from 4-methoxythiophenol is a straightforward yet important transformation in organic synthesis. This guide has detailed several efficient and high-yielding methods, including oxidation with hydrogen peroxide, DMSO, and copper-catalyzed aerobic oxidation. By understanding the underlying reaction mechanisms and the rationale behind the experimental procedures, researchers can select and optimize the most suitable method for their specific needs. The provided protocols and characterization data serve as a reliable resource for the successful synthesis and verification of this valuable diaryl disulfide.

References

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

-

Preparation and Reactions of Thiols. JoVE. [Link]

-

Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]

-

Thiol Oxidation Definition. Fiveable. [Link]

-

The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. The Royal Society of Chemistry. [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

-

Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers. [Link]

-

Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. [Link]

-

(BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

-

Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

- Methods for Preparing Diaryl Disulfides.

-

Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of symmetrical disulfides. ResearchGate. [Link]

-

Efficient synthesis of disulfides by air oxidation of thiols under sonication. ResearchGate. [Link]

-

Bis(4-methoxyphenyl)monosulfid-Radikalkation. ChemBK. [Link]

-

Thiols And Thioethers. Master Organic Chemistry. [Link]

-

The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]

-

03.03 Oxidation Reactions of Thiols. YouTube. [Link]

-

Oxidation of thiophenol and nitroalkanes by an electron deficient isoalloxazine. Journal of the American Chemical Society. [Link]

-

CuI-Catalyzed: One-Pot Synthesis of Diaryl Disulfides from Aryl Halides and Carbon Disulfide. ResearchGate. [Link]

-

Redox signaling: thiol chemistry defines which reactive oxygen and nitrogen species can act as second messengers. American Physiological Society Journal. [Link]

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. nbinno.com [nbinno.com]

- 4. Video: Preparation and Reactions of Thiols [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. B25399.06 [thermofisher.com]

- 12. scbt.com [scbt.com]

- 13. This compound 97 5335-87-5 [sigmaaldrich.com]

bis(4-methoxyphenyl) disulfide chemical properties and structure

An In-depth Technical Guide to Bis(4-methoxyphenyl) disulfide: Properties, Structure, and Applications

Introduction

This compound, also known as 4,4'-dithiodianisole, is a symmetrical aromatic disulfide that serves as a crucial building block and intermediate in organic synthesis. Its structure, featuring two methoxy-substituted phenyl rings linked by a disulfide bond, imparts a unique combination of stability, reactivity, and physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its relevance in modern medicinal chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior. The molecule consists of two anisole (methoxyphenyl) units connected through a sulfur-sulfur single bond. The electron-donating nature of the para-methoxy groups influences the electron density of the aromatic rings and the reactivity of the disulfide linkage. The disulfide bond itself is not planar, exhibiting a dihedral angle that is a characteristic feature of such linkages.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 5335-87-5 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [2][3][4] |

| Molecular Weight | 278.39 g/mol | [1][5] |

| Appearance | White to yellow or pale brown solid (crystals or powder) | [1][4] |

| Melting Point | 37-45 °C | [1][4][6] |

| Boiling Point | 200 °C (at 3 mmHg) | [5][6] |

| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | [4][7] |

| SMILES | COc1ccc(SSc2ccc(OC)cc2)cc1 | [1] |

| InChI Key | PZQGLCGLPMWYBT-UHFFFAOYSA-N | [1][4] |

Section 2: Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized or procured compound. The following section details the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly symmetrical, reflecting the molecule's structure.

-

A sharp singlet appears around δ 3.82 ppm , integrating to 6H, which is characteristic of the two equivalent methoxy (–OCH₃) groups.[8]

-

The aromatic region displays a classic AA'BB' splitting pattern typical of para-substituted benzene rings. Two doublets are observed: one around δ 6.87 ppm (4H) for the protons ortho to the methoxy group and another around δ 7.31 ppm (4H) for the protons ortho to the sulfur atom.[8] The exact shifts can vary slightly depending on the solvent used (e.g., in DMSO-d₆, shifts are observed at δ 3.76, 6.94-6.96, and 7.38-7.42 ppm).[9]

-

-

¹³C NMR: The carbon spectrum further confirms the molecular symmetry, typically showing five distinct signals.

-

δ 55.3 ppm: The carbon of the methoxy group (–OCH₃).[8]

-

δ 114.7 ppm: The aromatic carbons ortho to the methoxy group.[8]

-

δ 127.4 ppm: The aromatic carbons ortho to the sulfur atom.[8]

-

δ 132.7 ppm: The ipso-carbon attached to the sulfur atom.[8]

-

δ 159.0 ppm: The ipso-carbon attached to the methoxy group.[8] (Note: Shifts recorded in DMSO-d₆ are δ 55.53, 115.23, 127.14, 132.31, and 159.92 ppm).[9][10]

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands for this compound include:

-

~2956 cm⁻¹ and ~2835 cm⁻¹: C-H stretching vibrations of the methyl groups.[9]

-

~1590 cm⁻¹: C=C stretching of the aromatic rings.[9]

-

~1249 cm⁻¹: Strong C–O stretching from the aryl-ether linkage of the methoxy group.[9]

-

~658 cm⁻¹: C–S stretching vibration.[11]

-

~560 cm⁻¹: S–S bending vibration, characteristic of the disulfide bond.[11]

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron ionization (EI), disulfides can undergo characteristic fragmentation. While a direct spectrum is not presented, the analysis of disulfide-containing compounds often reveals cleavage of the S-S bond or the C-S bond. The disulfide linkage is often challenging to fragment without specific MS techniques, but its presence is confirmed by the molecular ion peak and isotopic pattern.[12][13]

Section 3: Synthesis and Reactivity

The most direct and common route to synthesizing this compound is through the oxidative coupling of its corresponding thiol, 4-methoxybenzenethiol. This transformation is readily achieved and can be performed using a wide variety of oxidizing agents, a testament to the ease with which thiols form disulfides.[10]

Experimental Protocol: Copper-Catalyzed Oxidation of 4-Methoxybenzenethiol

This protocol describes a robust method for synthesizing the title compound. The use of a heterogeneous copper catalyst is advantageous as it simplifies product workup and often leads to the disulfide as the sole oxidation product.[9][10]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzenethiol (1.0 g, ~7.2 mmol) in a suitable solvent such as ethanol or methyl isobutyl ketone (20-30 mL).

-

Catalyst Addition: Add a heterogeneous copper catalyst (e.g., copper wire, copper(I) oxide, or copper(II) oxide). The choice of catalyst and solvent can influence reaction rates and yields.[10]

-

Reaction: Stir the mixture and heat to reflux. The reaction can be performed in the open air, as atmospheric oxygen can facilitate the process, or under an inert atmosphere like nitrogen.[10] Monitor the reaction progress using thin-layer chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).

-

Workup and Isolation: After completion, filter the hot reaction mixture to remove the catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization to yield this compound as a solid.[9]

Causality Behind Choices:

-

Solvent: Polar solvents can increase the yield when using copper catalysts.[10]

-

Catalyst: Copper and its oxides are effective dehydrogenative agents for thiols.[9][10] Copper(I) oxide has been shown to minimize the formation of disulfide byproducts in other reactions, but for direct synthesis, various copper forms are effective.[10]

-

Atmosphere: While an inert atmosphere can be used, performing the reaction in air allows atmospheric oxygen to participate in the oxidation, potentially increasing the reaction rate.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactivity

The central feature of this compound's reactivity is the disulfide bond . This bond can be readily cleaved by reducing agents to regenerate the parent thiol. This reversible redox behavior is the cornerstone of its application in dynamic chemical systems and drug development.

Section 4: Applications in Research and Drug Development

The utility of this compound extends beyond its role as a simple chemical. Its structure is relevant to several areas of advanced research.

Intermediate in Pharmaceutical Synthesis

Sulfur-containing functional groups are present in a significant number of FDA-approved drugs.[14] this compound serves as a stable and reliable precursor for introducing the 4-methoxyphenylthio moiety into more complex molecular scaffolds. Its applications include the synthesis of potential antileukotrienic and antiplatelet agents.[9]

Building Block for Redox-Responsive Systems

In drug development, particularly in targeted drug delivery, there is immense interest in creating molecules that respond to specific biological environments. The disulfide bond is a key functional group for this purpose. It is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment (e.g., high concentrations of glutathione). This property is exploited to design:

-

Prodrugs: An active drug can be linked via a disulfide bond to a carrier molecule, rendering it inactive until it reaches the target cell where the bond is cleaved, releasing the drug.[5]

-

Drug Delivery Vehicles: Disulfide bonds can be incorporated as cross-linkers in nanoparticles or hydrogels. These delivery systems will disassemble and release their payload in a reducing environment.

The methoxy-substituted aromatic structure of this specific disulfide can enhance solubility and stability within these complex systems.[5]

Precursor for Functional Materials

Beyond pharmaceuticals, this compound and its derivatives are used in the preparation of functional materials and as ligands in catalysis.[5] For instance, related structures have been investigated for their potential as selective estrogen receptor modulators (SERMs), highlighting the versatility of this chemical scaffold in interacting with biological targets.[15]

Conclusion

This compound is a compound of significant utility, underpinned by its well-defined structure and predictable reactivity. For researchers and drug developers, it represents more than just a synthetic intermediate; it is a gateway to creating sophisticated, environmentally-responsive systems. A thorough understanding of its properties, spectroscopic fingerprints, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- Jampílek, J., Doležal, M., & Dvořák, B. (2002). Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers, 56(3), 147-149. [Link: https://www.researchgate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79258, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). Bis(4-methoxyphenyl) disulphide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst - Supplementary Information. RSC Advances.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Ghattas, A.-B. A. G., Abd Allah, O. A., & Moustafa, H. M. (2006). The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2359-2368. [Link: https://www.researchgate.net/publication/232906180_The_reaction_of_24-Bis4-methoxyphenyl-1324-dithiadiphosphetane-24-disulfide_LR_with_coumarin_oxime_and_hydrazone_derivatives_Synthesis_of_benzopyrano_32-d-D5-213-oxaza-_and_1]

-

Molbase. (n.d.). BIS(4-METHOXYPHENYL) DISULPHIDE Synthetic Routes. Retrieved from [Link]

- Jampílek, J., Doležal, M., & Dvořák, B. (2002). Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. [Link: https://www.researchgate.

-

ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride. Retrieved from [Link]

-

Trester-Zedlitz, M., et al. (2003). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-Mass Spectrometry. Analytical Chemistry, 75(19), 5125-5133.

-

ChemRxiv. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides.

-

Wang, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(23), 1985-2000.

-

Kumar, S., et al. (2009). Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction. Bioorganic & Medicinal Chemistry Letters, 19(17), 5038-5041. gov/19632839/)

Sources

- 1. 双(4-甲氧基苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(4-methoxyphenyl)disulfide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [myskinrecipes.com]

- 6. chembk.com [chembk.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of bis(4-methoxyphenyl) disulfide in common organic solvents

An In-depth Technical Guide to the Solubility of Bis(4-methoxyphenyl) disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound. As a Senior Application Scientist, my goal is to synthesize foundational chemical principles with practical, field-tested methodologies to empower researchers in their experimental design and execution. This document moves beyond a simple data sheet to explain the why behind the solubility properties of this compound, offering a framework for its effective use in a laboratory setting.

Introduction to this compound

This compound, a symmetrical aromatic disulfide, is a compound of interest in various fields of chemical research, including organic synthesis and materials science. Its disulfide bond offers a reactive site for further chemical transformations, and the methoxy-substituted phenyl rings influence its electronic and steric properties. A thorough understanding of its solubility is paramount for its application in solution-phase reactions, purification processes like recrystallization, and its formulation in drug delivery systems.

Physicochemical Properties of this compound

A molecule's physical and chemical properties are the primary determinants of its solubility. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | (CH₃OC₆H₄S)₂ | |

| Molecular Weight | 278.39 g/mol | |

| Appearance | Solid | |

| Melting Point | 41-45 °C | |

| LogP (Octanol-Water Partition Coefficient) | 4.26 | |

| Hydrogen Bond Acceptors | 2 |

The relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility. The LogP value indicates a significant nonpolar character, suggesting a preference for lipophilic or nonpolar environments over aqueous ones.

Guiding Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the polarity of both the solute (this compound) and the solvent.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further categorized into:

-

Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, ethanol, methanol).

-

Polar Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

-

-

Nonpolar Solvents: These solvents have small dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene, diethyl ether).

For a solute to dissolve, the energy released from the interaction between solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice and the solvent molecules together.

Predictive Analysis of this compound Solubility

By examining the structure of this compound, we can predict its solubility behavior in various classes of organic solvents.

Figure 1: Structural features of this compound influencing solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The two bulky, nonpolar aromatic rings and the disulfide bridge are the dominant features. These will have favorable van der Waals interactions with nonpolar solvents. Therefore, good solubility is predicted in solvents like toluene,

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bis(4-methoxyphenyl) disulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) disulfide is a symmetrical aromatic disulfide compound. Molecules of this class are integral in various fields, including organic synthesis, materials science, and biochemistry, often serving as precursors or participating in redox-active systems. The disulfide bond (S-S) is a key functional group in many biological molecules, most notably in the tertiary structure of proteins. Accurate structural elucidation and purity assessment are paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will delve into the assignment of chemical shifts, coupling constants, and integration, explaining the underlying principles that govern the observed spectral features. Furthermore, this document provides a detailed, field-proven protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy.

Molecular Structure and Symmetry Analysis

The chemical structure of this compound is characterized by two 4-methoxyphenyl groups linked by a disulfide bridge. The molecule possesses a C₂ axis of symmetry bisecting the S-S bond. This symmetry is a critical determinant of its NMR spectrum, as it renders the two 4-methoxyphenyl moieties chemically equivalent. Consequently, the number of unique proton and carbon environments is simplified, leading to a correspondingly simple and interpretable NMR spectrum.

Below is a diagram illustrating the structure with chemically unique protons and carbons labeled for the subsequent spectral analysis.

Caption: Molecular structure of one half of this compound with unique proton (Ha, Hb, Hc) and carbon (C1-C7) environments labeled.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. For this compound, the spectrum is remarkably clean due to the molecule's symmetry.

Summary of ¹H NMR Data

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 400 MHz.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.31 - 7.45 | Doublet (d) | 8.4 - 8.9 | 4H | Aromatic H (Ha) |

| 6.87 - 6.88 | Doublet (d) | 8.4 - 8.9 | 4H | Aromatic H (Hb) |

| 3.82 - 3.84 | Singlet (s) | N/A | 6H | Methoxy H (Hc) |

Detailed Interpretation

-

δ 7.31 - 7.45 (d, 4H, Ha): This downfield signal corresponds to the four aromatic protons located ortho to the electron-withdrawing disulfide bridge. The disulfide group deshields these protons, shifting them downfield. The signal appears as a doublet because each proton is coupled to its single neighbor on the aromatic ring (Hb), a phenomenon known as ortho-coupling. The integration value of 4H confirms the presence of four chemically equivalent protons.

-

δ 6.87 - 6.88 (d, 4H, Hb): This upfield doublet is assigned to the four aromatic protons ortho to the electron-donating methoxy (-OCH₃) group. The methoxy group shields these protons, causing an upfield shift compared to their Ha counterparts. Similar to the Ha protons, this signal is a doublet due to ortho-coupling with the adjacent Ha protons, and its integration of 4H is consistent with the molecular structure.

-

δ 3.82 - 3.84 (s, 6H, Hc): This sharp singlet is characteristic of the six equivalent protons of the two methoxy groups. The signal is a singlet because there are no adjacent protons within three bonds to induce coupling. The integration of 6H definitively assigns this peak to the two -OCH₃ groups.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected and observed.

Summary of ¹³C NMR Data

The table below presents typical ¹³C NMR chemical shifts for this compound in CDCl₃, recorded at 100 MHz.[1][2]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 159.0 - 160.3 | C4 (C-O) | Ipso-carbon attached to the highly electronegative oxygen atom; strongly deshielded. |

| 132.7 - 133.1 | C1 (C-S) | Ipso-carbon attached to the sulfur atom. |

| 127.4 - 128.8 | C2, C6 (CH) | Aromatic carbons ortho to the disulfide bridge. |

| 114.7 - 115.0 | C3, C5 (CH) | Aromatic carbons ortho to the methoxy group; shielded by the electron-donating effect. |

| 55.3 - 55.8 | C7 (-OCH₃) | Methoxy carbon, typical chemical shift for an sp³ carbon bonded to oxygen. |

Detailed Interpretation

-

δ 159.0 - 160.3 (C4): This is the most downfield aromatic signal, assigned to the ipso-carbon directly bonded to the methoxy group's oxygen. The high electronegativity of oxygen causes significant deshielding.

-

δ 132.7 - 133.1 (C1): The signal for the ipso-carbon attached to the sulfur atom. It is less deshielded than the carbon attached to oxygen.

-

δ 127.4 - 128.8 (C2, C6): These are the protonated aromatic carbons ortho to the disulfide linkage.

-

δ 114.7 - 115.0 (C3, C5): This upfield aromatic signal corresponds to the protonated carbons ortho to the electron-donating methoxy group. This shielding effect is a classic example of substituent effects in NMR.

-

δ 55.3 - 55.8 (C7): This signal in the aliphatic region is unambiguously assigned to the carbon of the methoxy group.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a robust and reproducible experimental methodology. The consistency between the ¹H and ¹³C data—where the number of signals and their characteristics perfectly match the expectations from the molecular symmetry—forms a self-validating system.

Step-by-Step Methodology for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Using a solvent with a low residual water peak is crucial for clear baseline resolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Many commercially available deuterated solvents already contain TMS.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is essential.

-

-

Data Acquisition:

-

Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).

-

Perform shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient due to the high sensitivity of proton NMR.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Caption: Standardized workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are textbook examples of how molecular symmetry simplifies spectral interpretation. The distinct signals for the methoxy and aromatic protons and carbons, governed by predictable electronic shielding and deshielding effects, allow for unambiguous structural confirmation. The presented data and protocols provide a comprehensive reference for researchers, ensuring the accurate identification and quality control of this important chemical entity in any research or development setting.

References

- The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous C

- Bis(4-methoxyphenyl)

- Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. The Royal Society of Chemistry.

- Bis(4-methoxyphenyl)disulfide formation through copper catalysts.

- This compound | C14H14O2S2 | CID 79258. PubChem - NIH.

- This compound 97 5335-87-5. Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Bis(4-methoxyphenyl) Disulfide

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to ionize a molecule and then track its controlled decomposition provides a fragmentation "fingerprint" that is often unique to a specific compound. This guide offers a detailed exploration of the mass spectrometric behavior of bis(4-methoxyphenyl) disulfide, a symmetrical aromatic disulfide of interest in various fields, including organic synthesis and materials science.

Understanding the fragmentation pattern of this molecule is not merely an academic exercise. For researchers in drug development and related industries, the ability to confidently identify disulfide-containing compounds and their metabolites is crucial. This guide will provide the foundational knowledge of the fragmentation pathways of this compound, primarily under Electron Ionization (EI), a common and highly informative ionization technique. We will delve into the causality behind the observed fragment ions, grounding our interpretations in the principles of ion stability and established fragmentation mechanisms of related aromatic and sulfur-containing compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data presented and analyzed in this guide is based on standard Electron Ionization Mass Spectrometry.

Methodology:

-

Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals or molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

This process provides a reproducible fragmentation pattern that is characteristic of the analyte's structure.

Analysis of the EI Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions that provide a clear roadmap to its structure. The molecular weight of this compound is 278.39 g/mol .[1][2][3]

Table 1: Prominent Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 278 | [C₁₄H₁₄O₂S₂]•+ (Molecular Ion) | Moderate |

| 139 | [C₇H₇OS]⁺ | High |

| 124 | [C₇H₈O]•+ | Moderate |

| 109 | [C₇H₅O]⁺ | Low |

| 96 | [C₅H₄S]•+ | Moderate to High |

| 77 | [C₆H₅]⁺ | Low |

| 69 | [C₄H₅S]⁺ | Moderate |

Relative intensities are estimated from the NIST WebBook spectrum and may vary slightly between instruments.

Core Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound under EI is primarily dictated by the energetic instability of the molecular ion and the relative stability of the resulting fragments. The key bond cleavages are centered around the disulfide linkage and the methoxy-substituted aromatic ring.

The Molecular Ion (m/z 278)

Upon electron impact, the molecule loses an electron to form the molecular ion, [C₁₄H₁₄O₂S₂]•+, with an m/z of 278. The presence of a discernible molecular ion peak is crucial for determining the molecular weight of the compound.

Homolytic Cleavage of the Disulfide Bond (S-S Cleavage)

The most facile fragmentation pathway for diaryl disulfides is the homolytic cleavage of the relatively weak sulfur-sulfur bond.[4] This cleavage results in the formation of two 4-methoxyphenylthioyl radicals. The charge can be retained on one of these fragments, leading to the formation of the 4-methoxythiophenoxy cation at m/z 139 .

-

[C₁₄H₁₄O₂S₂]•+ → [C₇H₇OS]⁺ + C₇H₇OS•

This fragment is often one of the most abundant ions in the spectrum, reflecting the relative stability of the resulting cation. This is analogous to the fragmentation of diphenyl disulfide, which shows a prominent peak for the phenylthioyl cation at m/z 109.

Cleavage of the Carbon-Sulfur Bond (C-S Cleavage)

Another significant fragmentation involves the cleavage of the carbon-sulfur bond. This can occur in the molecular ion or in subsequent fragment ions. Cleavage of a C-S bond in the molecular ion can lead to the formation of the p-anisole radical cation at m/z 124 .

-

[C₁₄H₁₄O₂S₂]•+ → [C₇H₈O]•+ + C₇H₆OS₂•

Fragmentation of the 4-Methoxythiophenoxy Cation (m/z 139)

The ion at m/z 139 can undergo further fragmentation. A common pathway for aromatic sulfur compounds is the loss of a sulfur atom, which can lead to the formation of a methoxyphenyl cation . However, a more prominent fragmentation pathway involves the loss of a methyl radical followed by the loss of carbon monosulfide (CS).

A notable fragment is observed at m/z 96 , which can be attributed to the loss of a methoxy group (•OCH₃) followed by rearrangement. A more likely pathway is the loss of a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 124, followed by the loss of carbon monoxide (CO). The resulting ion at m/z 96 corresponds to a thiophenyl radical cation.

Fragmentation of the Aromatic Ring and Methoxy Group

The fragmentation of the methoxy-substituted aromatic ring itself contributes to the complexity of the spectrum. The fragmentation of anisole and its derivatives is well-documented and typically involves the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[1][5][6]

-

Loss of a methyl radical: The ion at m/z 124 ([C₇H₈O]•+) can lose a methyl radical to form the phenoxy cation at m/z 109 .

-

[C₇H₈O]•+ → [C₆H₅O]⁺ + •CH₃

-

-

Loss of formaldehyde: The molecular ion or fragment ions containing the methoxybenzene moiety can undergo rearrangement and lose a neutral molecule of formaldehyde (30 Da).

The presence of the phenyl cation at m/z 77 arises from the cleavage of the C-O bond in the phenoxy cation (m/z 109) with the loss of carbon monoxide (CO).

-

[C₆H₅O]⁺ → [C₆H₅]⁺ + CO

The ion at m/z 69 likely arises from the fragmentation of sulfur-containing rings formed through rearrangement.

Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized as follows:

Caption: Primary EI fragmentation pathway of this compound.

Conclusion: A Reliable Fingerprint for Structural Confirmation

The electron ionization mass spectrum of this compound provides a clear and interpretable fragmentation pattern that serves as a reliable fingerprint for its identification. The primary fragmentation is dominated by the facile cleavage of the S-S bond, leading to the prominent 4-methoxythiophenoxy cation at m/z 139. Subsequent and parallel fragmentation pathways involving C-S bond cleavage and fragmentation of the methoxy-substituted aromatic ring give rise to a series of characteristic ions.

For researchers and professionals in drug development and chemical analysis, a thorough understanding of these fragmentation pathways is paramount. It enables not only the confident identification of the parent compound but also provides a basis for the structural elucidation of related metabolites or degradation products where the core disulfide-linked aromatic structure is modified. This guide provides a solid, mechanistically-grounded framework for interpreting the mass spectrometric data of this compound and related compounds, thereby enhancing the certainty and efficiency of analytical workflows.

References

-

Choi, J., et al. (2018). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 9(33), 6844-6853. Available at: [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). Disulfide, bis(4-methoxyphenyl). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 26(11), 24-33. Available at: [Link]

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 27(1), 20-29. Available at: [Link]

- Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.

-

Mikaia, A. I., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Analytical Science and Technology, 14(1), 1-26. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). Anisole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 6. Anisole [webbook.nist.gov]

crystal structure analysis of bis(4-methoxyphenyl) disulfide

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(4-methoxyphenyl) Disulfide

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound. Intended for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the entire analytical workflow. We will explore the causality behind experimental choices, from strategic synthesis and crystallization to the nuances of structural refinement and the interpretation of non-covalent interactions that govern crystal packing. While a definitive public crystal structure for this specific molecule is not available at the time of writing, this guide establishes a robust, self-validating protocol based on established crystallographic principles and data from structurally analogous diaryl disulfides. By following this guide, researchers can confidently pursue the synthesis, crystallization, and detailed structural elucidation of this and similar compounds, unlocking insights crucial for drug design and materials engineering.

Introduction: The Structural Significance of Diaryl Disulfides

Diaryl disulfides are a class of organosulfur compounds characterized by a disulfide bridge (–S–S–) connecting two aryl moieties. This functional group is not merely a linker; it is a stereochemically active and conformationally flexible unit that plays a pivotal role in chemistry and biology. The disulfide bond is a key structural element in proteins, influencing their tertiary structure and stability[1]. In materials science and drug development, the precise geometry of the C–S–S–C dihedral angle and the orientation of the aryl rings dictate molecular packing, solubility, and receptor-binding affinity.

This compound, with its electron-donating methoxy groups, presents a particularly interesting case. These groups are expected to influence the electronic properties of the disulfide bond and introduce specific intermolecular interactions, such as hydrogen bonding, that can direct crystal packing in unique ways. A full crystal structure analysis is therefore essential to understand its three-dimensional architecture, conformational preferences, and the supramolecular synthons it forms in the solid state. This understanding is foundational for rational drug design and the engineering of novel crystalline materials[2][3].

Synthesis and Generation of Diffraction-Quality Crystals

The primary prerequisite for any crystal structure analysis is the availability of a high-purity, single crystal of suitable size and quality. The journey to this point is a multi-step process involving chemical synthesis followed by meticulous crystallization experiments.

Strategic Synthesis

The synthesis of this compound is typically achieved through the oxidative coupling of its corresponding thiol, 4-methoxybenzenethiol. While numerous methods exist, the choice of oxidant and reaction conditions is critical to ensure high purity and minimize side products that could inhibit crystallization[4][5].

| Method | Oxidizing Agent | Typical Yield | Key Considerations & Rationale |

| Aqueous Oxidation | Hydrogen Peroxide (H₂O₂) | ~98% | An environmentally benign and efficient method. The reaction is clean, and the primary byproduct is water, simplifying purification[5]. |

| Halogen-Mediated | Iodine (I₂) | High | A classic method for thiol oxidation. The reaction is fast and generally high-yielding. The precursor, 4-methoxybenzenethiol, must be of high purity[6]. |

| Catalytic Oxidation | Copper(II) Nitrate | ~99% | Provides excellent yields but requires careful removal of the metal catalyst post-reaction to prevent interference with crystallization[5]. |

Recommended Protocol (Hydrogen Peroxide Method):

-

Dissolve 4-methoxybenzenethiol in a suitable solvent like ethanol.

-

Add a stoichiometric amount of 30% hydrogen peroxide dropwise while stirring at room temperature.

-

Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting thiol is fully consumed.

-

Precipitate the product by adding the reaction mixture to cold water.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

Crucial Step: Recrystallize the crude product from a solvent system like ethanol/water or hexane/ethyl acetate to achieve the high purity (>97%) necessary for growing single crystals[4].

The Art and Science of Crystallization

Growing single crystals is often the most challenging step. It requires inducing a slow, controlled phase transition from a disordered state (solution) to a highly ordered crystalline state. For a molecule like this compound, which is a solid at room temperature with a melting point of 41-45 °C, several techniques are viable.

-

Slow Evaporation: A straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate) and left in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal nucleation and growth.

-

Vapor Diffusion: This is a highly controlled and effective technique. A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. For this compound, a good starting point would be a solution in chloroform with hexane as the anti-solvent.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystal growth.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its atomic structure begins. This is a well-established technique that involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern[7].

-

Data Collection: The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage[8]. It is then rotated in a monochromatic X-ray beam. The diffracted X-rays are captured by a detector, producing a series of images containing thousands of reflection spots[7].

-

Data Processing: The intensity and position of each reflection are measured (integrated). These data are then scaled and corrected for experimental factors to produce a final reflection file.

-

Structure Solution and Refinement: This is the computational heart of the process.

-

Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, which reveals the positions of the heavier atoms (sulfur, oxygen, carbon).

-

Refinement: This initial model is improved through iterative cycles of least-squares refinement. Lighter hydrogen atoms are typically located in the difference Fourier map and refined. The final model is evaluated by its R-factor, a measure of the agreement between the calculated and observed diffraction data (a value below 5% is considered excellent for small molecules).

-

Anticipated Structural Features and Conformational Analysis

While the specific crystal structure of this compound is not yet published, we can make authoritative predictions about its key structural parameters based on the extensive body of data for related diaryl disulfides.

The most defining feature of a diaryl disulfide is the C–S–S–C torsion (dihedral) angle . This angle is almost never 0° or 180° (planar) due to repulsive lone-pair interactions on the sulfur atoms. Instead, it typically adopts a gauche conformation with a dihedral angle of approximately 85-90°[6].

Table of Expected Crystallographic Parameters:

| Parameter | Expected Value | Rationale & Comparative Data |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this symmetry. |

| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric (P2₁/c) or non-centrosymmetric space groups are highly probable. |

| S–S Bond Length | 2.02 - 2.04 Å | Consistent with the S–S single bond length in other diaryl disulfides like diphenyl disulfide (~2.03 Å)[6] and bis(pentachlorophenyl) disulfide (~2.03 Å)[2]. |

| C–S Bond Length | 1.77 - 1.79 Å | Typical for an sp²-hybridized carbon bonded to sulfur. |

| C–S–S Bond Angle | 104 - 107° | This angle accommodates the steric bulk of the aryl groups and the electronic environment of the sulfur atoms. |

| C–S–S–C Torsion | ±(80 - 95)° | This non-planar arrangement minimizes lone pair repulsion. Bis(2-chlorophenyl) disulfide has a torsion angle of -85.0°[9]; bis(pentachlorophenyl) disulfide has an angle of -82.8°[2]. |

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; S1 [label="S", pos="-2.4,1.5!"]; S2 [label="S", pos="-3.6,0.75!"]; C7 [label="C", pos="-4.8,1.5!"]; C8 [label="C", pos="-6,0.75!"]; C9 [label="C", pos="-6,-0.75!"]; C10 [label="C", pos="-4.8,-1.5!"]; C11 [label="C", pos="-3.6,-0.75!"]; C12 [label="C", pos="-3.6, -2.25!"]; // This is a placeholder for the second ring connection O1 [label="O", pos="0,-2.5!"]; C13 [label="C", pos="0,-3.5!"]; O2 [label="O", pos="-4.8,-2.5!"]; C14 [label="C", pos="-4.8,-3.5!"];

// Draw bonds C1--C2--C3--C4--C5--C6--C1; C2--S1--S2--C11; C7--C8--C9--C10--C11--C7; C4--O1--C13; C10--O2--C14;

// Atom labels lab_C1 [shape=none, label="C", pos="0.2,1.5!"]; lab_C2 [shape=none, label="C", pos="-1.4,0.75!"]; lab_C3 [shape=none, label="C", pos="-1.4,-0.75!"]; lab_C4 [shape=none, label="C", pos="0.2,-1.5!"]; lab_C5 [shape=none, label="C", pos="1.4,-0.75!"]; lab_C6 [shape=none, label="C", pos="1.4,0.75!"]; lab_S1 [shape=none, label="S", pos="-2.4,1.7!"]; lab_S2 [shape=none, label="S", pos="-3.6,0.55!"]; lab_C7 [shape=none, label="C", pos="-4.6,1.5!"]; lab_C8 [shape=none, label="C", pos="-6.2,0.75!"]; lab_C9 [shape=none, label="C", pos="-6.2,-0.75!"]; lab_C10 [shape=none, label="C", pos="-4.6,-1.5!"]; lab_C11 [shape=none, label="C", pos="-3.4,-0.75!"]; lab_O1 [shape=none, label="O", pos="0.2,-2.5!"]; lab_C13 [shape=none, label="CH₃", pos="0.2,-3.8!"]; lab_O2 [shape=none, label="O", pos="-4.6,-2.5!"]; lab_C14 [shape=none, label="CH₃", pos="-4.6,-3.8!"]; } enddot Caption: 2D representation of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how individual molecules assemble into a stable, three-dimensional lattice. This packing is dictated by a subtle interplay of non-covalent interactions[2]. For this compound, the methoxy groups are key players.

-

C–H···O Hydrogen Bonds: The methoxy oxygen atoms are potent hydrogen bond acceptors. They will likely interact with aromatic C–H donors from neighboring molecules, forming a network of weak hydrogen bonds that stabilize the crystal lattice.

-

C–H···π Interactions: The electron-rich π systems of the phenyl rings can act as acceptors for C–H donors, often from the methyl groups of adjacent molecules.

-

π–π Stacking: The aromatic rings may engage in offset or edge-to-face stacking interactions. The presence of the bulky disulfide bridge and the methoxy groups will likely prevent ideal face-to-face stacking but will promote more complex arrangements.

-

Hirshfeld Surface Analysis: A modern computational tool used to visualize and quantify intermolecular interactions. This analysis maps close contacts onto a 3D surface around the molecule. For this structure, the Hirshfeld analysis is predicted to show significant contributions from H···H, C···H, and O···H contacts, providing quantitative evidence for the interactions described above[8].

Conclusion and Outlook

This guide has outlined a comprehensive, scientifically grounded pathway for the complete . By integrating strategic synthesis, meticulous crystallization, and rigorous crystallographic analysis, researchers can elucidate the precise three-dimensional structure of this molecule. The resulting data—particularly the C–S–S–C torsion angle and the detailed map of intermolecular interactions driven by the methoxy groups—will provide invaluable insights. For drug development professionals, this information can guide the design of more effective inhibitors or ligands. For materials scientists, it offers a blueprint for engineering new crystalline solids with tailored properties. This protocol serves as a robust framework for transforming a powdered compound into a highly-resolved structural model, unlocking its full scientific potential.

References

-

Jampílek, J., Doležal, M., & Dvořák, B. (2001). Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. ResearchGate. Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

The Royal Society of Chemistry. (2016). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst - Supplementary Information. Available at: [Link]

-

Kennard, C. H. L., & Smith, G. (1981). The Crystal Structure of Bis(2-chlorophenyl) Disulfide. Australian Journal of Chemistry. Available at: [Link]

-

Jampílek, J., Doležal, M., & Dvořák, B. (2001). Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers. Available at: [Link]

-

Wikipedia. Diphenyl disulfide. Available at: [Link]

-

Deng, S.-L., et al. (2003). Bis(pentachlorophenyl) disulfide. Acta Crystallographica Section E. Available at: [Link]

-

Price, D. J., et al. (2010). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. Available at: [Link]

-

Tadesse, M. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E. Available at: [Link]

-

Weik, M., et al. (2002). Evidence for the formation of disulfide radicals in protein crystals upon X-ray irradiation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Kudo, N., et al. (2021). Creation of Cross-Linked Crystals With Intermolecular Disulfide Bonds Connecting Symmetry-Related Molecules Allows Retention of Tertiary Structure in Different Solvent Conditions. Frontiers in Molecular Biosciences. Available at: [Link]

-

Sherrill, C. D. Research: Intermolecular Interactions. Sherrill Group, Georgia Institute of Technology. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alkalisci.com [alkalisci.com]

- 4. rsc.org [rsc.org]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 7. 4,4'-Diaminodiphenyl disulphide [webbook.nist.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthetic Evolution of Bis(4-methoxyphenyl) Disulfide: A Technical Guide

Introduction

Bis(4-methoxyphenyl) disulfide, a symmetrical diaryl disulfide, holds a significant place in the landscape of organic sulfur chemistry. Its journey from a laboratory curiosity to a versatile building block in modern synthetic chemistry is a testament to the evolution of synthetic methodologies over the past century. This in-depth technical guide provides a comprehensive literature review of the discovery, history, and evolving synthesis of this compound. We will explore the seminal work that first brought this molecule to light, trace the development of more efficient and varied synthetic protocols, and provide detailed experimental procedures for key transformations. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the history and synthesis of this important chemical entity.

The Genesis: Initial Discovery and Synthesis

The first documented synthesis of this compound can be traced back to the early 20th century, emerging from the foundational work on aromatic sulfur compounds. The discovery was not a singular event but rather a consequence of the systematic exploration of the reactivity of substituted thiophenols.

The Precursor: 4-Methoxybenzenethiol

The journey to this compound began with the synthesis of its precursor, 4-methoxybenzenethiol, also known as p-anisyl mercaptan. The pioneering work of Zincke and Jörg, published in 1909 in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork.[1][2] Their investigation into the derivatives of p-anisyl hydrogen sulfide provided the first detailed description of the synthesis of this crucial intermediate.

The method developed by Zincke and Jörg involved the reduction of 4-methoxybenzenesulfonyl chloride. This approach, characteristic of the era's synthetic chemistry, was a multi-step process that required careful manipulation of reactive intermediates.

The Birth of the Disulfide: Early Oxidation Methods

With 4-methoxybenzenethiol in hand, its oxidation to the corresponding disulfide was a logical and readily achievable transformation. Early methods for the oxidation of thiols to disulfides were often reliant on simple yet effective oxidizing agents. While Zincke and Jörg's 1909 paper primarily focused on the thiol and its other derivatives, the facile air oxidation of thiophenols to their corresponding disulfides was a known phenomenon. The inherent propensity of thiols to undergo oxidation meant that the disulfide was likely observed as a co-product or could be intentionally synthesized with mild oxidizing conditions.

The fundamental reaction underpinning this transformation is the coupling of two thiol molecules through the formation of a disulfide bond, with the concomitant removal of two hydrogen atoms.

The Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has been refined and diversified, moving from classical methods to more sophisticated and efficient catalytic systems. This evolution reflects the broader advancements in synthetic organic chemistry, with a continuous drive towards milder reaction conditions, higher yields, and greater functional group tolerance.

A plethora of methods now exist for the preparation of this compound, primarily through the oxidation of 4-methoxybenzenethiol. A 2002 study highlighted the variety of synthetic pathways, noting that the disulfide can be a desired product or a significant by-product in reactions involving 4-methoxybenzenethiol, especially in the presence of copper catalysts.[3][4]

A Survey of Oxidizing Agents and Catalytic Systems

The choice of oxidizing agent or catalyst is paramount in achieving a high yield and purity of this compound. A wide array of reagents and systems have been successfully employed, each with its own advantages and mechanistic nuances.

| Oxidizing Agent/Catalyst | Reported Yield (%) | Reference |

| Hydrogen Peroxide | 98 | [3] |

| Sodium Hypochlorite | 92 | [3] |

| Sodium Iodate | 98 | [3] |

| Dimethyl Sulfoxide (DMSO) | 98 | [3] |

| Sodium Iodide | 97 | [3] |

| Copper(II) Nitrate | 99 | [3] |

| Potassium Ferricyanide | 93 | [3] |

| Sodium Perborate Tetrahydrate | 78 | [3] |

| Chromium Trioxide | 76 | [3] |

The causality behind these experimental choices often lies in the desire for selectivity and efficiency. For instance, hydrogen peroxide offers a "green" and atom-economical oxidation pathway.[3] Catalytic systems, such as those employing copper salts, can facilitate the oxidation under milder conditions and with greater control.[3][4] The use of DMSO as both a solvent and an oxidant represents an elegant and efficient approach to this transformation.[3]

Experimental Protocols

To provide a practical understanding of the synthesis of this compound, this section details both a classical and a modern experimental protocol.

Classical Synthesis: Oxidation with Hydrogen Peroxide

This method, a staple in organic synthesis, relies on the clean and powerful oxidizing properties of hydrogen peroxide.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzenethiol (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting thiol.

-

Workup: Pour the reaction mixture into cold water. The solid this compound will precipitate out of solution.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point (typically 43-45 °C) and confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The absence of the characteristic S-H peak in the IR spectrum and the disappearance of the thiol proton signal in the 1H NMR spectrum are clear indicators of a successful oxidation.

Modern Synthesis: Copper-Catalyzed Aerobic Oxidation

This protocol exemplifies a more contemporary approach, utilizing a copper catalyst and atmospheric oxygen as the terminal oxidant, which is an environmentally benign and cost-effective choice.[3][4]

Step-by-Step Methodology:

-

Catalyst and Substrate: To a round-bottom flask, add 4-methoxybenzenethiol (1.0 equivalent), a catalytic amount of a copper salt (e.g., CuI or CuCl, 1-5 mol%), and a suitable solvent such as acetonitrile or DMF.

-

Base: Add a base, such as triethylamine or potassium carbonate (1.2 equivalents), to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or by bubbling air through the solution) for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, filter the mixture to remove the catalyst. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the less polar disulfide product. The final product's identity and purity are confirmed using the same spectroscopic techniques as in the classical method.

Visualizing the Synthetic Pathways

To further elucidate the synthetic transformations, the following diagrams, generated using the DOT language, illustrate the key reaction workflows.

Caption: Classical synthesis of this compound via hydrogen peroxide oxidation.